![molecular formula C7H15Cl2N3 B3088689 [1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride CAS No. 1185705-81-0](/img/structure/B3088689.png)

[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride

Vue d'ensemble

Description

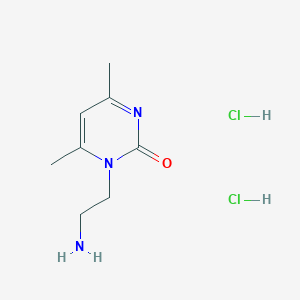

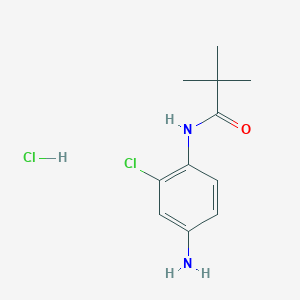

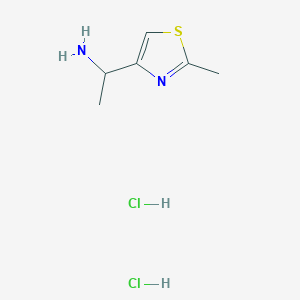

“[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1185705-81-0 . It has a linear formula of C7 H13 N3 . 2 Cl H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.12 .Applications De Recherche Scientifique

Immune Response Modulation

Imiquimod and its analogues, including imidazole derivatives, activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. These compounds do not exhibit inherent antiviral or antiproliferative activity in vitro but stimulate cytokine production in vivo, leading to immunoregulatory, antiviral, antiproliferative, and antitumor activities. These immune response modifiers show promise as topical agents for treating various cutaneous diseases, including genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives are used as corrosion inhibitors in the petroleum industry due to their effectiveness, low toxicity, and environmental friendliness. Their structure, consisting of a heterocyclic ring and a pendant alkyl amine, enables strong adsorption onto metal surfaces, forming a protective hydrophobic film. These compounds are crucial for enhancing the lifespan and safety of infrastructure in aggressive corrosive environments (Sriplai & Sombatmankhong, 2023).

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been explored for their potential in cancer treatment. Some of these compounds have advanced to preclinical testing stages, highlighting their significance in the search for new antitumor drugs and compounds with varying biological properties (Iradyan et al., 2009).

Antimicrobial Activities

Imidazole compounds are integral to the pharmaceutical industry for manufacturing antifungal drugs like ketoconazole and clotrimazole. Their role as intermediaries in the synthesis of pesticides and insecticides also underscores their broad antimicrobial potential. Research supports the development of new imidazole derivatives to combat microbial resistance and address the emergence of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Advanced Material Synthesis

Imidazolate frameworks, particularly in the form of zeolite imidazolate frameworks (ZIFs), have gained attention for their unique properties and applications. ZIFs, utilized in various fields due to their fascinating properties, are synthesized using imidazolate linkers and metal ions. Their development has opened new avenues for research in material science, highlighting the versatility and potential of imidazole-based compounds in creating advanced materials with wide-ranging applications (Sankar et al., 2019).

Mécanisme D'action

Target of Action

For instance, imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It’s also worth noting that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . The interaction of these compounds with their targets often results in changes that lead to their various biological activities.

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-imidazol-1-ylbutan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-7(8)5-10-4-3-9-6-10;;/h3-4,6-7H,2,5,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEANYVLXUUFQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)